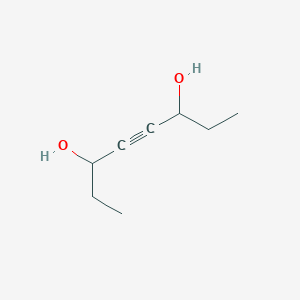

4-Octyne-3,6-diol

Description

Structure

3D Structure

Properties

CAS No. |

24434-07-9 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

oct-4-yne-3,6-diol |

InChI |

InChI=1S/C8H14O2/c1-3-7(9)5-6-8(10)4-2/h7-10H,3-4H2,1-2H3 |

InChI Key |

YGMADCGBQRYLND-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C#CC(CC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Octyne-3,6-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-octyne-3,6-diol, a symmetrical acetylenic diol. The information contained herein is intended to equip researchers and professionals in the fields of organic chemistry, medicinal chemistry, and materials science with the necessary details to prepare and validate this compound for various applications.

Introduction

This compound is a linear C8 acetylenic diol with hydroxyl groups at the C3 and C6 positions. Its structure, featuring a central carbon-carbon triple bond flanked by two stereocenters, makes it an interesting building block for the synthesis of more complex molecules. The hydroxyl groups offer reactive sites for further functionalization, while the alkyne moiety can participate in a variety of chemical transformations, including click chemistry, reduction, and metal-catalyzed coupling reactions. The potential applications of this compound and its derivatives span from intermediates in pharmaceutical synthesis to components in novel polymers and materials.

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the double addition of an acetylene dianion equivalent to two molecules of propionaldehyde. This is typically achieved through a Grignard reaction, where acetylene is treated with a Grignard reagent to form a bis(bromomagnesio)acetylene intermediate, which then reacts with the aldehyde.

Synthesis Workflow

Caption: Synthetic pathway for this compound via a Grignard reaction.

Experimental Protocol

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Acetylene gas

-

Propionaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel, gas inlet)

Procedure:

-

Preparation of Ethylmagnesium Bromide: In a flame-dried three-neck flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of ethyl bromide in anhydrous diethyl ether or THF is added dropwise via a dropping funnel. The reaction mixture is stirred and gently heated to maintain a steady reflux until all the magnesium has reacted. The resulting grey solution is the ethylmagnesium bromide Grignard reagent.

-

Formation of the Acetylene Dianion Equivalent: The solution of ethylmagnesium bromide is cooled in an ice bath. Dry acetylene gas is bubbled through the solution for several hours. The completion of the reaction is indicated by the cessation of ethane evolution. This forms a suspension of bis(bromomagnesio)acetylene.

-

Reaction with Propionaldehyde: A solution of freshly distilled propionaldehyde (2 equivalents) in anhydrous diethyl ether or THF is added dropwise to the suspension of bis(bromomagnesio)acetylene at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by distillation under reduced pressure to yield pure this compound.

Characterization of this compound

The successful synthesis of this compound must be confirmed through various analytical techniques. The following sections detail the expected characterization data based on its chemical structure and data from analogous compounds.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| Appearance | Expected to be a colorless oil or a low-melting solid |

| Boiling Point | Estimated to be > 200 °C at atmospheric pressure |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, diethyl ether), sparingly soluble in water |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below.

| ¹H NMR (Predicted) |

| Chemical Shift (δ, ppm) |

| ~0.9 - 1.1 |

| ~1.5 - 1.7 |

| ~2.5 - 3.5 (broad) |

| ~4.2 - 4.4 |

| ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) |

| ~10 - 12 |

| ~30 - 35 |

| ~60 - 65 |

| ~80 - 85 |

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3600 - 3200 (broad) | Strong | O-H stretch (hydroxyl) |

| 2970 - 2850 | Strong | C-H stretch (aliphatic) |

| ~2200 (weak) | Weak | C≡C stretch (internal alkyne) |

| 1100 - 1000 | Strong | C-O stretch (secondary alcohol) |

The C≡C stretching vibration for a symmetrical internal alkyne is often weak or absent in the IR spectrum due to the small change in dipole moment during the vibration.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| Technique | Expected m/z Values |

| Electron Ionization (EI) | Molecular Ion (M⁺): 142.10 |

| Major Fragments: | |

| 127 ([M-CH₃]⁺) | |

| 113 ([M-C₂H₅]⁺) | |

| 95 ([M-C₂H₅-H₂O]⁺) | |

| 85 | |

| 57 |

Logical Relationships in Characterization

The characterization data are interconnected and provide a complete picture of the molecule's structure.

Caption: Interrelation of spectroscopic data for the structural elucidation of this compound.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.

Conclusion

This technical guide has outlined a reliable synthetic route to this compound and provided a comprehensive set of expected characterization data. The detailed experimental protocol and tabulated spectral information will aid researchers in the successful synthesis, purification, and verification of this versatile chemical building block. The provided visualizations of the synthesis workflow and characterization logic serve to further clarify the key processes and relationships.

physical and chemical properties of 4-octyne-3,6-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octyne-3,6-diol is a chemical compound belonging to the class of acetylenic diols. Its structure features an eight-carbon chain with a centrally located alkyne functional group and two secondary hydroxyl groups. This bifunctionality makes it a subject of interest for potential applications in organic synthesis and materials science. This guide provides a comprehensive overview of the available physical and chemical properties of this compound, with a focus on presenting quantitative data, outlining potential experimental approaches, and visualizing its synthetic pathway.

Physicochemical Properties

The experimental data for this compound is limited in the publicly available literature. Much of the available information is derived from computational models. This section presents a compilation of both computed and the sparse experimental data.

Identification

| Identifier | Value |

| IUPAC Name | oct-4-yne-3,6-diol |

| CAS Number | 24434-07-9 |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| Canonical SMILES | CCC(C#CC(CC)O)O |

| InChI Key | YGMADCGBQRYLND-UHFFFAOYSA-N |

Physical Properties

Experimental data on the physical properties of this compound are not widely reported. The following table includes a boiling point from a single literature source and computed values from chemical databases.

| Property | Value | Source |

| Boiling Point | 107 °C at 3 torr[1] | Experimental[1] |

| Melting Point | Not available | - |

| Density | Not available | - |

| Solubility | Not available | - |

| XLogP3-AA (Computed) | 0.8 | PubChem |

| Hydrogen Bond Donor Count (Computed) | 2 | PubChem |

| Hydrogen Bond Acceptor Count (Computed) | 2 | PubChem |

| Rotatable Bond Count (Computed) | 3 | PubChem |

| Exact Mass (Computed) | 142.099379685 | PubChem |

| Monoisotopic Mass (Computed) | 142.099379685 | PubChem |

| Topological Polar Surface Area (Computed) | 40.5 Ų | PubChem |

| Heavy Atom Count (Computed) | 10 | PubChem |

Spectral Data

| Spectrum Type | Key Peaks/Signals |

| Infrared (IR) νmax (film) cm⁻¹ | 3350 (s, O-H), 2950 (s, C-H), 1725 (s), 1460, 1370, 1360, 1330, 1150, 1100, 1020, 960[1] |

| ¹H-NMR (CDCl₃) δ (ppm) | 1.00 (6H, t, J=7.4 Hz)[1] |

| Mass Spectrometry (MS) | Not available |

Synthesis and Reactivity

Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, general methods for the synthesis of acetylenic diols suggest plausible routes. One common method is the reaction of a ketone with acetylene in the presence of a strong base (Favorsky reaction) or using a metal acetylide.[2][3][4] For this compound, a potential synthesis could involve the reaction of 3-hexanone with a protected form of acetylene, such as a metal acetylide, followed by deprotection and a second reaction. A more direct, one-pot synthesis could also be envisioned.

A generalized workflow for the synthesis of a symmetrical acetylenic diol from a ketone and acetylene is depicted below.

References

An In-depth Technical Guide to the NMR and IR Spectra of 4-Octyne-3,6-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of the organic compound 4-octyne-3,6-diol. This document outlines the expected spectral features, provides detailed experimental protocols for spectral acquisition, and presents the data in a clear, tabular format for ease of comparison and interpretation. The logical relationships between the molecular structure and its spectral output are further elucidated through explanatory diagrams.

Molecular Structure and Expected Spectral Features

This compound possesses a symmetrical structure with a central carbon-carbon triple bond (alkyne) and two secondary alcohol functional groups. This unique arrangement of functional groups gives rise to characteristic signals in both NMR and IR spectroscopy.

Structure:

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is dominated by absorptions corresponding to the O-H and C≡C bonds.

Table 1: Predicted IR Spectral Data for this compound

| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Alcohol (O-H) | Stretching (H-bonded) | 3400 - 3200 | Strong, Broad |

| Alkyne (C≡C) | Stretching | 2260 - 2100 | Weak to Medium |

| Alkane (C-H) | Stretching | 3000 - 2850 | Medium to Strong |

| Alcohol (C-O) | Stretching | 1100 - 1000 | Strong |

Interpretation:

-

O-H Stretch: A prominent, broad absorption band is expected in the region of 3400-3200 cm⁻¹ due to the intermolecular hydrogen bonding of the hydroxyl groups.[1]

-

C≡C Stretch: As an internal alkyne, this compound will exhibit a weak to medium intensity absorption in the 2260-2100 cm⁻¹ region for the C≡C triple bond stretch.[2] Symmetrical or near-symmetrical internal alkynes often show a weak or sometimes absent C≡C stretching band due to the lack of a significant change in dipole moment during the vibration.[1][3]

-

C-H Stretch: The stretching vibrations of the C-H bonds in the ethyl groups will appear as medium to strong absorptions in the 3000-2850 cm⁻¹ range.[4]

-

C-O Stretch: A strong absorption corresponding to the C-O stretching of the secondary alcohol groups is anticipated in the 1100-1000 cm⁻¹ region.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon and proton environments within a molecule. Due to the symmetry of this compound, the number of unique signals in both the ¹H and ¹³C NMR spectra is reduced.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the hydroxyl, methine, methylene, and methyl protons.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OH | 1.5 - 5.0 | Singlet (broad) | 2H |

| -CH(OH)- | ~4.3 | Triplet | 2H |

| -CH₂- | ~1.6 | Quintet | 4H |

| -CH₃ | ~1.0 | Triplet | 6H |

Interpretation:

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and concentration-dependent, typically appearing as a broad singlet.[5]

-

Methine Proton (-CH(OH)-): The proton on the carbon bearing the hydroxyl group is deshielded by the electronegative oxygen atom and is expected to resonate at a downfield chemical shift. It will be split into a triplet by the adjacent methylene protons.

-

Methylene Protons (-CH₂-): These protons are adjacent to both the methine and methyl groups and will exhibit a more complex splitting pattern, likely a quintet.

-

Methyl Protons (-CH₃): The terminal methyl protons will appear as an upfield triplet due to coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display four distinct signals corresponding to the four unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| -C≡C- | 80 - 90 |

| -CH(OH)- | 60 - 70 |

| -CH₂- | 25 - 35 |

| -CH₃ | 10 - 15 |

Interpretation:

-

Alkynyl Carbons (-C≡C-): The sp-hybridized carbons of the alkyne typically resonate in the 80-90 ppm range.

-

Methine Carbon (-CH(OH)-): The carbon atom bonded to the hydroxyl group is deshielded and will appear in the 60-70 ppm region.

-

Methylene Carbon (-CH₂-): The methylene carbon signal is expected in the 25-35 ppm range.

-

Methyl Carbon (-CH₃): The terminal methyl carbon will be the most shielded, appearing at the most upfield chemical shift.

Experimental Protocols

The following are detailed methodologies for acquiring the IR and NMR spectra of this compound.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is to be used.

Sample Preparation:

-

Neat Liquid: If the sample is a liquid at room temperature, a drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[6]

-

KBr Pellet: If the sample is a solid, a small amount (1-2 mg) is ground with anhydrous KBr (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Solution: A solution of the sample can be prepared in an IR-transparent solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃) and placed in a liquid sample cell.

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the pure solvent/KBr pellet) is recorded.

-

The prepared sample is placed in the spectrometer's sample holder.

-

The spectrum is acquired over a range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added (usually 0.03-0.05% v/v) if not already present in the solvent.

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition for ¹H NMR:

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse experiment is used to acquire the spectrum.

-

Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

-

Typically, 8 to 16 scans are acquired.

-

The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected.

-

Chemical shifts are referenced to TMS at 0.00 ppm.

Data Acquisition for ¹³C NMR:

-

A proton-decoupled experiment is typically performed to simplify the spectrum and improve sensitivity.

-

The spectral width is set to approximately 220 ppm.

-

A longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons, though none are present in this molecule.

-

A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

The data is processed similarly to the ¹H NMR data.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the spectral analysis of this compound.

Caption: Molecular structure of this compound.

Caption: Workflow for spectral analysis of this compound.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Determination of 4-Octyne-3,6-diol

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and protocols required for the determination of the single-crystal X-ray structure of 4-octyne-3,6-diol. As the three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and biological activity, this document outlines the critical steps from material synthesis to the final refined crystal structure. This guide is intended to serve as a detailed reference for researchers in academia and industry, particularly those involved in medicinal chemistry, materials science, and drug development, where a precise understanding of molecular structure is paramount.

Introduction

This compound is a small organic molecule containing a central alkyne functional group flanked by two hydroxylated stereocenters. The determination of its crystal structure provides invaluable information regarding its molecular conformation, intramolecular and intermolecular interactions, and packing in the solid state. Such data is crucial for understanding its physical properties, predicting its behavior in different environments, and for the rational design of derivatives with specific biological or material properties. This guide will detail the hypothetical, yet standard, workflow for elucidating this structure.

Data Presentation

The following tables summarize the hypothetical quantitative data that would be obtained during the crystal structure determination of this compound.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₈H₁₄O₂ |

| Formula weight | 142.20 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.45(2) Å, α = 90° |

| b = 12.10(3) Å, β = 105.2(1)° | |

| c = 9.88(2) Å, γ = 90° | |

| Volume | 975.1(4) ų |

| Z | 4 |

| Density (calculated) | 0.968 Mg/m³ |

| Absorption coefficient | 0.068 mm⁻¹ |

| F(000) | 312 |

| Crystal size | 0.30 x 0.25 x 0.20 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Index ranges | -11<=h<=11, -16<=k<=16, -13<=l<=13 |

| Reflections collected | 9876 |

| Independent reflections | 2245 [R(int) = 0.034] |

| Completeness to theta = 25.242° | 99.8 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.7456 and 0.6892 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2245 / 0 / 128 |

| Goodness-of-fit on F² | 1.045 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.118 |

| R indices (all data) | R1 = 0.058, wR2 = 0.129 |

| Largest diff. peak and hole | 0.34 and -0.21 e.Å⁻³ |

Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters

A representative subset of hypothetical atomic coordinates.

| Atom | x | y | z | U(eq) [Ų] |

| O1 | 0.2345(1) | 0.4567(1) | 0.8765(1) | 0.023(1) |

| O2 | 0.7890(1) | 0.6789(1) | 0.4321(1) | 0.025(1) |

| C1 | 0.1234(2) | 0.3456(2) | 0.9876(2) | 0.028(1) |

| C2 | 0.2345(2) | 0.4567(2) | 0.7654(2) | 0.021(1) |

| C3 | 0.3456(2) | 0.5678(2) | 0.6543(2) | 0.019(1) |

| C4 | 0.4567(2) | 0.6789(2) | 0.5432(2) | 0.018(1) |

| C5 | 0.5678(2) | 0.7890(2) | 0.4321(2) | 0.020(1) |

| C6 | 0.6789(2) | 0.8901(2) | 0.3210(2) | 0.022(1) |

| C7 | 0.7890(2) | 0.9012(2) | 0.2109(2) | 0.030(1) |

| C8 | 0.8901(2) | 0.0123(2) | 0.1098(2) | 0.035(1) |

Experimental Protocols

Synthesis and Purification of this compound

A plausible synthetic route to this compound involves the Grignard reaction of ethylmagnesium bromide with 1,4-dichlorobutyne-2, followed by hydrolysis.

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere of argon, magnesium turnings (2.2 equivalents) are suspended in anhydrous diethyl ether. Bromoethane (2.2 equivalents) is added dropwise to initiate the formation of ethylmagnesium bromide.

-

Reaction with 1,4-dichlorobutyne-2: The solution of the Grignard reagent is cooled to 0°C. A solution of 1,4-dichlorobutyne-2 (1.0 equivalent) in anhydrous diethyl ether is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield this compound as a white solid. The purity is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Crystallization

High-quality single crystals of this compound are grown using the slow evaporation technique.

-

Solvent Screening: A small amount of the purified compound is tested for solubility in various solvents (e.g., hexane, ethyl acetate, acetone, methanol, ethanol). A suitable solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating. A mixture of ethyl acetate and hexane is found to be optimal.

-

Crystal Growth: A saturated solution of this compound is prepared in a 4:1 mixture of hexane:ethyl acetate at 40°C. The hot solution is filtered through a syringe filter into a clean vial.

-

Evaporation: The vial is covered with a perforated cap to allow for slow evaporation of the solvent at room temperature.

-

Crystal Harvesting: Colorless, block-shaped crystals of suitable size and quality for X-ray diffraction are typically formed within 3-5 days. A suitable crystal is carefully selected and mounted on a cryo-loop.

X-ray Data Collection

Data collection is performed on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a Mo-Kα radiation source (λ = 0.71073 Å).

-

Crystal Mounting: A selected crystal is mounted on a MiTeGen MicroMount using cryo-oil and flash-cooled to 100 K in a stream of nitrogen gas.

-

Unit Cell Determination: A preliminary set of frames is collected to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: A data collection strategy is calculated to ensure high completeness and redundancy of the data. Data is collected using a combination of φ and ω scans.

-

Data Integration and Scaling: The raw diffraction images are processed using the APEX3 software suite. The images are integrated, and the data is scaled and corrected for absorption effects using SADABS.

Structure Solution and Refinement

The crystal structure is solved and refined using the SHELX software package integrated within the Olex2 graphical interface.

-

Structure Solution: The structure is solved by direct methods using SHELXT. This reveals the positions of most of the non-hydrogen atoms.

-

Structure Refinement: The structural model is refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms are refined anisotropically.

-

Hydrogen Atom Placement: Hydrogen atoms attached to carbon are placed in calculated positions and refined using a riding model. Hydroxyl hydrogen atoms are located from the difference Fourier map and refined with distance restraints.

-

Finalization: The refinement is continued until convergence is reached, as indicated by the stabilization of the R-factors and the absence of significant peaks in the final difference Fourier map. The final crystallographic data is prepared in the form of a Crystallographic Information File (CIF).

Mandatory Visualizations

The following diagrams illustrate the key workflows in the crystal structure determination of this compound.

Figure 1: Overall experimental workflow for the crystal structure determination.

Figure 2: Detailed workflow for X-ray diffraction data processing.

Conclusion

This technical guide has outlined a comprehensive and systematic approach to determining the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, X-ray data collection, and structure solution and refinement, researchers can obtain a precise and reliable three-dimensional molecular model. The resulting structural information is foundational for a deeper understanding of the molecule's properties and for its potential applications in various scientific and industrial fields. The workflows and data presented herein serve as a robust template for the crystallographic analysis of this and similar small organic molecules.

An In-depth Technical Guide on the Stereochemistry of 4-Octyne-3,6-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 4-octyne-3,6-diol, a chiral molecule with significant potential in synthetic chemistry and drug development. The document details the stereoisomers of this compound, including enantiomeric pairs and the meso form, and outlines established and theoretical stereoselective synthetic pathways. Key methodologies, such as the stereospecific reduction of the alkyne precursor followed by asymmetric dihydroxylation, are presented with detailed experimental protocols. Furthermore, alternative synthetic strategies, including asymmetric reduction of a diketone precursor and chiral resolution of the racemic diol, are discussed. Quantitative data from analogous reactions are summarized to provide expected outcomes for yield and stereoselectivity. Spectroscopic and chiroptical properties for the characterization of the stereoisomers are also addressed. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and application of chiral acetylenic diols.

Introduction to the Stereochemistry of this compound

This compound possesses two stereocenters at positions C3 and C6. Consequently, the molecule can exist as three distinct stereoisomers: a pair of enantiomers, (3R,6R)-4-octyne-3,6-diol and (3S,6S)-4-octyne-3,6-diol, and a meso compound, (3R,6S)-4-octyne-3,6-diol, which is superimposable on its mirror image due to an internal plane of symmetry.

The three-dimensional arrangement of the hydroxyl groups in relation to the carbon-carbon triple bond dictates the biological activity and physical properties of these stereoisomers. Therefore, the ability to selectively synthesize each stereoisomer is of paramount importance for applications in medicinal chemistry and materials science.

Stereoselective Synthetic Strategies

The primary approach to the stereoselective synthesis of the various stereoisomers of this compound involves a two-step sequence starting from 4-octyne:

-

Stereoselective Reduction of the alkyne to either a cis- or trans-alkene.

-

Stereospecific Dihydroxylation of the resulting alkene.

The combination of these two steps allows for the controlled formation of the desired stereoisomer.

Synthesis of the Enantiomeric Pair: (3R,6R)- and (3S,6S)-4-Octyne-3,6-diol

The synthesis of the enantiomerically pure forms of this compound can be achieved through the dihydroxylation of trans-oct-4-ene, which is obtained from the reduction of 4-octyne.

The reduction of an alkyne to a trans-alkene is typically accomplished using sodium metal in liquid ammonia.[1][2] This reaction proceeds via a radical anion intermediate, which preferentially adopts a trans configuration to minimize steric repulsion between the alkyl groups before protonation.[1]

Experimental Protocol: Reduction of 4-Octyne to trans-Oct-4-ene

-

Set up a three-necked flask equipped with a dry ice condenser, a gas inlet, and a stirring bar under an inert atmosphere (e.g., argon).

-

Condense anhydrous ammonia (approx. 100 mL per 10 mmol of alkyne) into the flask at -78 °C.

-

Add small pieces of sodium metal (2.2 equivalents) to the liquid ammonia with vigorous stirring until a persistent blue color is observed, indicating the presence of solvated electrons.

-

Slowly add a solution of 4-octyne (1 equivalent) in a minimal amount of anhydrous ether or THF to the reaction mixture.

-

Stir the reaction at -78 °C for 2-4 hours, or until the blue color disappears.

-

Quench the reaction by the careful addition of ammonium chloride.

-

Allow the ammonia to evaporate, then add water and extract the organic product with a suitable solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield trans-oct-4-ene.

The Sharpless Asymmetric Dihydroxylation is a powerful method for the enantioselective conversion of alkenes to vicinal diols. The choice of the chiral ligand (either AD-mix-α or AD-mix-β) determines which enantiomer of the diol is formed.

-

AD-mix-β will deliver the hydroxyl groups to the top face of the alkene, yielding (3R,6R)-4-octyne-3,6-diol .

-

AD-mix-α will deliver the hydroxyl groups to the bottom face of the alkene, yielding (3S,6S)-4-octyne-3,6-diol .

Experimental Protocol: Asymmetric Dihydroxylation of trans-Oct-4-ene

-

In a round-bottom flask, prepare a solvent mixture of t-butanol and water (1:1 ratio).

-

Add AD-mix-β (for the (3R,6R) enantiomer) or AD-mix-α (for the (3S,6S) enantiomer) (1.4 g per mmol of alkene) to the solvent mixture and stir until most of the solids have dissolved.

-

Cool the mixture to 0 °C and add methanesulfonamide (1 equivalent).

-

Add trans-oct-4-ene (1 equivalent) to the reaction mixture and stir vigorously at 0 °C.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 6-24 hours.

-

Quench the reaction by adding sodium sulfite (1.5 g per mmol of alkene) and stir for 1 hour.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with 2M NaOH, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the enantiomerically enriched diol.

Logical Workflow for Enantiomer Synthesis

Caption: Synthesis of Enantiomers.

Synthesis of the meso Compound: (3R,6S)-4-Octyne-3,6-diol

The synthesis of the meso-diol is achieved through the syn-dihydroxylation of cis-oct-4-ene.

The reduction of an alkyne to a cis-alkene is commonly performed by catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst or P-2 nickel.[3][4] These catalysts reduce the alkyne to the alkene and are deactivated to prevent further reduction to the alkane. The hydrogenation occurs with syn-addition of hydrogen across the triple bond.[3]

Experimental Protocol: Reduction of 4-Octyne to cis-Oct-4-ene

-

Set up a hydrogenation apparatus.

-

In a flask, dissolve 4-octyne (1 equivalent) in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) or P-2 nickel catalyst (prepared from nickel(II) acetate and sodium borohydride) (typically 5-10% by weight of the alkyne).[4]

-

Evacuate the flask and fill with hydrogen gas (using a balloon or a controlled hydrogen supply).

-

Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by TLC or GC until the starting alkyne is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain cis-oct-4-ene.

The syn-dihydroxylation of an alkene can be achieved using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under cold, basic conditions. The reaction with OsO₄ is generally higher yielding and more reliable.

Experimental Protocol: syn-Dihydroxylation of cis-Oct-4-ene

-

In a round-bottom flask, dissolve cis-oct-4-ene (1 equivalent) in a mixture of acetone and water.

-

Add a catalytic amount of osmium tetroxide (as a solution in toluene) and a stoichiometric amount of a co-oxidant such as N-methylmorpholine N-oxide (NMO).

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

-

Stir for 30 minutes, then extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield meso-4-octyne-3,6-diol.

Logical Workflow for meso Compound Synthesis

Caption: Synthesis of the meso compound.

Alternative Synthetic Routes

Asymmetric Reduction of 4-Octyne-3,6-dione

An alternative strategy involves the asymmetric reduction of the corresponding diketone, 4-octyne-3,6-dione. This can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation. The stereochemical outcome depends on the choice of the chiral catalyst or reagent. For example, using a Noyori-type ruthenium catalyst with a specific chiral diamine ligand can lead to the enantioselective reduction of the two ketone groups.

Experimental Protocol: Asymmetric Reduction of 4-Octyne-3,6-dione (General)

-

In a reaction vessel under an inert atmosphere, dissolve 4-octyne-3,6-dione (1 equivalent) in a suitable solvent (e.g., isopropanol).

-

Add a catalytic amount of a chiral ruthenium catalyst, such as RuCl₂--INVALID-LINK--.

-

Heat the reaction mixture to the appropriate temperature (e.g., 50-80 °C).

-

Monitor the reaction by TLC or GC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to isolate the desired stereoisomer of this compound.

Chiral Resolution of Racemic this compound

If a stereoselective synthesis is not feasible or desired, the racemic mixture of (3R,6R)- and (3S,6S)-4-octyne-3,6-diol can be synthesized and then separated into its constituent enantiomers through chiral resolution. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid.[5] The diastereomers, having different physical properties, can then be separated by fractional crystallization.

Experimental Protocol: Chiral Resolution using (+)-Camphorsulfonic Acid (General)

-

Dissolve the racemic this compound in a suitable solvent (e.g., ethanol).

-

Add 0.5 equivalents of (+)-10-camphorsulfonic acid to the solution.

-

Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.

-

Collect the crystals by filtration. This will be the salt of one enantiomer of the diol with camphorsulfonic acid.

-

Liberate the enantiomerically enriched diol from the salt by treatment with a base (e.g., NaOH solution) and extraction with an organic solvent.

-

The other enantiomer can be recovered from the mother liquor by a similar process.

-

The enantiomeric excess (ee) of each fraction should be determined by chiral HPLC or by measuring the specific rotation.

Data Presentation

The following table summarizes the expected outcomes for the key synthetic steps based on literature for analogous reactions.

| Reaction Step | Substrate | Reagents | Expected Product | Typical Yield (%) | Typical Stereoselectivity |

| cis-Reduction | 4-Octyne | H₂, Lindlar's Catalyst | cis-Oct-4-ene | >95 | >98% cis |

| trans-Reduction | 4-Octyne | Na, liq. NH₃ | trans-Oct-4-ene | >90 | >98% trans |

| syn-Dihydroxylation | cis-Oct-4-ene | OsO₄ (cat.), NMO | meso-4-Octyne-3,6-diol | 80-95 | >99% syn |

| Asymmetric Dihydroxylation | trans-Oct-4-ene | AD-mix-β | (3R,6R)-4-Octyne-3,6-diol | 70-95 | >95% ee |

| Asymmetric Dihydroxylation | trans-Oct-4-ene | AD-mix-α | (3S,6S)-4-Octyne-3,6-diol | 70-95 | >95% ee |

Characterization of Stereoisomers

The different stereoisomers of this compound can be distinguished by a combination of spectroscopic and chiroptical methods.

-

NMR Spectroscopy: While the ¹H and ¹³C NMR spectra of the enantiomers will be identical in an achiral solvent, the spectrum of the meso compound may differ due to its different symmetry. The use of chiral shift reagents can be employed to differentiate the enantiomers in an NMR experiment.

-

IR Spectroscopy: The IR spectra of all stereoisomers are expected to be very similar, showing characteristic absorptions for the hydroxyl (-OH) and alkyne (C≡C) functional groups.

-

Chiral HPLC: High-performance liquid chromatography using a chiral stationary phase is the most effective method for separating and quantifying the enantiomers and determining the enantiomeric excess (ee) of a sample.

-

Optical Rotation: The enantiomers will rotate plane-polarized light in equal and opposite directions. The (3R,6R) and (3S,6S) enantiomers will have specific rotations of equal magnitude but opposite sign, while the meso compound will be optically inactive.

Conclusion

The stereoselective synthesis of the enantiomers and the meso form of this compound is achievable through well-established synthetic methodologies. The control of stereochemistry relies on the sequential stereoselective reduction of the parent alkyne followed by stereospecific dihydroxylation of the resulting alkene. Alternative methods such as asymmetric reduction and chiral resolution provide additional routes to access these valuable chiral building blocks. The detailed protocols and expected outcomes presented in this guide provide a solid foundation for researchers to successfully synthesize and characterize the stereoisomers of this compound for their specific research needs.

References

- 1. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 4. Synthesis of chiral propargyl alcohols following the base-induced elimination protocol: application in the total synthesis of natural products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. US5457201A - Chiral resolution process - Google Patents [patents.google.com]

An In-depth Technical Guide on the Formation of 4-Octyne-3,6-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of formation for 4-octyne-3,6-diol, a symmetrical secondary alkynediol. The synthesis proceeds via the reaction of acetylene dianion with propanal. This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents key quantitative data. Visual diagrams are included to illustrate the reaction pathway and experimental workflow, adhering to the specified formatting requirements.

Mechanism of Formation

The formation of this compound is achieved through a nucleophilic addition reaction involving the dianion of acetylene and two equivalents of propanal. The reaction mechanism can be described in the following steps:

-

Deprotonation of Acetylene: Acetylene, a terminal alkyne, is a weak acid. In the presence of a very strong base, such as two equivalents of an organolithium reagent (e.g., n-butyllithium) or sodium amide in liquid ammonia, both acetylenic protons are abstracted to form the acetylene dianion (a dianion). This highly nucleophilic species is a potent carbon nucleophile.

-

Nucleophilic Attack: The acetylene dianion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of two separate propanal molecules in a sequential manner. This addition reaction breaks the pi bond of the carbonyl group, forming two new carbon-carbon bonds and resulting in a dialkoxide intermediate.

-

Protonation: The final step involves the protonation of the dialkoxide intermediate. This is typically achieved by the addition of a mild acid, such as aqueous ammonium chloride or dilute hydrochloric acid, during the workup of the reaction mixture. This step neutralizes the negative charges on the oxygen atoms, yielding the final product, this compound.

The overall reaction is a powerful method for the construction of symmetrical secondary alkynediols, creating two new stereocenters in the process.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| IUPAC Name | oct-4-yne-3,6-diol |

| CAS Number | 24434-07-9 |

| Appearance | Expected to be a liquid or low-melting solid |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Density | Not readily available |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) δ | Predicted: ~4.5 (m, 2H, CH-OH), ~1.7 (m, 4H, CH₂), ~1.0 (t, 6H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ | Predicted: ~85 (C≡C), ~65 (CH-OH), ~30 (CH₂), ~10 (CH₃) |

| IR (neat) ν (cm⁻¹) | Predicted: ~3300 (br, O-H), ~2970 (C-H), ~2200 (C≡C, weak or absent due to symmetry), ~1050 (C-O) |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound, adapted from general procedures for the synthesis of symmetrical secondary alkynediols.

Materials:

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (concentration to be determined)

-

Acetylene gas, purified

-

Propanal, freshly distilled

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer and stirring bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, a dropping funnel, and a septum under a positive pressure of an inert gas (nitrogen or argon).

-

Formation of Lithium Acetylide-Ethylenediamine Complex: In the flask, place anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath. Bubble purified acetylene gas through the cold THF for a period sufficient to ensure saturation.

-

Formation of the Dianion: Slowly add two equivalents of n-butyllithium solution to the stirred, cold THF solution saturated with acetylene via the dropping funnel. The addition should be done at a rate that maintains the internal temperature below -70 °C. After the addition is complete, allow the mixture to stir at -78 °C for an additional 30 minutes to ensure the complete formation of the acetylene dianion. A white precipitate of the lithium acetylide may form.

-

Reaction with Propanal: Add two equivalents of freshly distilled propanal to the dropping funnel and add it dropwise to the stirred suspension of the acetylene dianion at -78 °C. The addition should be slow to control the exothermic reaction and maintain the low temperature. After the addition is complete, allow the reaction mixture to stir at -78 °C for 2-3 hours.

-

Warming and Quenching: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Once at room temperature, cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) two to three times. Combine all the organic extracts.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Visualizations

The following diagrams illustrate the reaction mechanism and the experimental workflow.

Caption: Reaction mechanism for the formation of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Toxicological Profile of 4-Octyne-3,6-diol and its Dimethylated Analogue

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is based on publicly available data and should not be used for clinical or diagnostic purposes.

Introduction

This technical guide provides a comprehensive overview of the available toxicological data for 4-octyne-3,6-diol and its more extensively studied analogue, 3,6-dimethyl-4-octyne-3,6-diol. Due to a significant disparity in the available safety and toxicological information, this report will primarily focus on 3,6-dimethyl-4-octyne-3,6-diol (CAS Number: 78-66-0), while also presenting the limited data available for this compound (CAS Number: 24434-07-9). This guide is designed to be a valuable resource for professionals in research and development by summarizing key toxicological endpoints, outlining relevant experimental methodologies, and visualizing standardized testing workflows.

Chemical Identity and Physical Properties

A clear distinction between the two compounds is crucial for accurate toxicological assessment.

| Property | This compound | 3,6-Dimethyl-4-octyne-3,6-diol |

| CAS Number | 24434-07-9 | 78-66-0[1][2] |

| Molecular Formula | C₈H₁₄O₂ | C₁₀H₁₈O₂[1][2] |

| Molecular Weight | 142.20 g/mol | 170.25 g/mol [1][2] |

| Synonyms | oct-4-yne-3,6-diol | 3,6-dimethyloct-4-yne-3,6-diol, Surfynol 82[1][2] |

| Physical Form | Not readily available | White to almost white powder or crystalline solid[2] |

| Melting Point | Not readily available | 52.0 to 55.0 °C[2] |

| Boiling Point | Not readily available | Approximately 135 °C[2] |

Toxicological Profile of 3,6-Dimethyl-4-octyne-3,6-diol

The majority of the available toxicological data pertains to the dimethylated form of this compound. The following sections summarize the known hazards and toxicological endpoints.

Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3,6-dimethyl-4-octyne-3,6-diol is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |

Summary of Toxicological Endpoints

The available data on the toxicological endpoints for 3,6-dimethyl-4-octyne-3,6-diol are summarized in the table below. It is important to note that while hazard classifications are available, specific quantitative data from non-clinical studies (e.g., LD50 values, irritation scores) are not consistently reported in the public domain.

| Toxicological Endpoint | Species | Route of Exposure | Results | Classification |

| Acute Oral Toxicity | Not specified | Oral | Harmful if swallowed. | Acute Tox. 4[1][3] |

| Skin Corrosion/Irritation | Not specified | Dermal | Shall not be classified as corrosive/irritant to skin.[3] | Not Classified |

| Serious Eye Damage/Irritation | Not specified | Ocular | Causes serious eye irritation.[1] | Eye Irrit. 2A |

| Respiratory or Skin Sensitization | Not specified | Dermal/Inhalation | Shall not be classified as a respiratory or skin sensitiser.[3] | Not Classified |

| Germ Cell Mutagenicity | Not specified | Not applicable | Shall not be classified as germ cell mutagenic.[3] | Not Classified |

| Carcinogenicity | Not specified | Not applicable | Shall not be classified as carcinogenic.[3] | Not Classified |

| Reproductive Toxicity | Not specified | Not applicable | Shall not be classified as a reproductive toxicant.[3] | Not Classified |

Experimental Protocols

Detailed experimental protocols for the key toxicological endpoints are based on the internationally recognized OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals. These standardized methods ensure the quality and comparability of toxicological data.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is used to assess the acute toxic effects of a substance when administered orally. It is designed to use fewer animals and cause less suffering than traditional LD50 tests.

Methodology:

-

Sighting Study: A single animal is dosed at a starting dose level (e.g., 300 mg/kg) to determine the appropriate starting dose for the main study. The outcome of the sighting study dictates the subsequent dosing regimen.

-

Main Study: Groups of animals of a single sex (typically female rats) are dosed in a stepwise procedure using a series of fixed doses (5, 50, 300, and 2000 mg/kg).

-

Administration: The test substance is administered as a single oral dose by gavage. Animals are fasted prior to dosing.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

-

Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity based on the observed toxicity and mortality at the different dose levels.

References

Potential Biological Activity of 4-Octyne-3,6-diol: A Research Prospectus

Disclaimer: This document is intended as a forward-looking technical guide for researchers, scientists, and drug development professionals. As of the date of this publication, there is a significant lack of publicly available scientific literature detailing the biological activity of 4-octyne-3,6-diol. The information presented herein is based on the biological activities of structurally related compounds and is intended to guide future research endeavors.

Introduction

This compound is a symmetrical secondary acetylenic diol. Its structure, featuring a central carbon-carbon triple bond flanked by two hydroxyl groups, suggests the potential for diverse chemical reactivity and biological interactions. While direct studies on the pharmacological properties of this compound are not currently available in the public domain, analysis of related chemical classes, such as alkynols and alkanediols, provides a foundation for hypothesizing its potential biological activities. This document aims to consolidate the available information on these related compounds and propose a strategic approach for the systematic investigation of this compound's biological potential.

Potential for Anticancer Activity

The presence of an alkyne functional group in a molecule can be a key feature for biological activity, including cytotoxicity against cancer cells. While data on this compound is absent, studies on other alkyne-containing molecules, such as alkynyl-gold(I) complexes, have demonstrated potent anticancer effects. These complexes have shown high levels of toxicity in the micromolar range against a variety of cancer cell lines.[1][2] This suggests that the alkyne moiety within this compound could potentially contribute to cytotoxic activity.

Quantitative Data from Related Alkynyl Compounds

The following table summarizes the cytotoxic activity of representative alkynyl-gold(I) complexes against various cancer cell lines. This data is presented to illustrate the potential potency that can be associated with the alkyne functional group.

| Compound | Cell Line | IC50 (µM) |

| 3ab (lead compound) | HT29 (Colon Carcinoma) | 1.7 |

| IGROV1 (Ovarian Carcinoma) | 7.9 | |

| HL60 (Promyelocytic Leukemia) | 1.7 | |

| I407 (Intestinal Epithelial) | 2.5 |

Data extracted from a study on alkynyl(triphenylphosphine)gold(i) complexes.[1][2]

Potential for Antimicrobial Activity

The diol functionality and the eight-carbon chain of this compound are features shared with alkanediols, a class of molecules known for their antimicrobial properties.[3][4] The antimicrobial activity of 1,2-alkanediols has been shown to be dependent on the length of their alkyl chain, with longer chains generally exhibiting greater activity.[5][6] For instance, 1,2-octanediol has demonstrated significant bactericidal effects.[6] The proposed mechanism for this antimicrobial action involves the penetration of the microbial cell membrane by the amphiphilic alkanediol, leading to disruption of substrate transport and leakage of vital cellular components.[3] It is plausible that this compound could exhibit similar membrane-disrupting properties, leading to antimicrobial activity.

Quantitative Data from Related Alkanediols

The following table presents the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for 1,2-alkanediols of varying chain lengths against common skin bacteria. This illustrates the structure-activity relationship that may be relevant to this compound.

| 1,2-Alkanediol | Carbon Atoms | S. aureus MIC (%) | S. epidermidis MIC (%) | S. aureus MBC (%) | S. epidermidis MBC (%) |

| 1,2-Hexanediol | 6 | 1.0 | 0.5 | >2.0 | 1.0 |

| 1,2-Octanediol | 8 | 0.1 | 0.1 | 0.2 | 0.2 |

| 1,2-Decanediol | 10 | 0.05 | 0.05 | 0.1 | 0.1 |

Data extracted from a study on the antibacterial activity of 1,2-alkanediols.[6]

Proposed Signaling Pathway for Anticancer Effects

Given the cytotoxic potential of alkyne-containing compounds, a plausible mechanism of action for this compound could involve the induction of apoptosis in cancer cells. The following diagram illustrates a hypothetical signaling cascade that could be investigated.

Caption: Hypothetical apoptotic pathway induced by this compound.

Proposed Experimental Workflow for Biological Screening

To systematically evaluate the potential biological activities of this compound, a tiered screening approach is recommended. The following workflow outlines the key experimental stages.

Caption: Proposed workflow for the biological evaluation of this compound.

Experimental Protocols

Detailed experimental protocols for the investigation of this compound would need to be optimized. However, standard methodologies for the proposed primary screening assays are described below.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Assay (Broth Microdilution for MIC)

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Compound Preparation: Prepare serial dilutions of this compound in the broth in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the appropriate temperature and time for the test microorganism.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.

Conclusion and Future Directions

While there is a clear absence of direct biological data for this compound, the analysis of structurally related compounds provides a compelling rationale for its investigation as a potential anticancer and/or antimicrobial agent. The alkyne moiety is present in known cytotoxic compounds, and the diol functional group on an eight-carbon backbone is characteristic of molecules with antimicrobial properties.

The proposed experimental workflow provides a roadmap for the initial biological characterization of this compound. Future research should focus on synthesizing or acquiring a high-purity sample of the compound and systematically evaluating its activity in the proposed primary and secondary screens. Positive results would warrant more in-depth mechanism of action studies and potential lead optimization to enhance potency and selectivity. The exploration of this compound represents an opportunity to uncover novel biological activities from a relatively simple and understudied chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, cytotoxicity and anti-cancer activity of new alkynyl-gold(I) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Initial Discovery and Synthesis of 4-Octyne-3,6-diol: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial discovery and historical synthesis of 4-octyne-3,6-diol, a symmetrical acetylenic diol. While specific seminal publications detailing its first synthesis remain elusive in readily available literature, its preparation falls under the well-established Favorsky reaction, a cornerstone of acetylene chemistry developed in the early 20th century. This document outlines the probable synthetic routes based on this reaction, compiles relevant physicochemical data, and presents a generalized experimental protocol. The lack of significant research into the biological activity of this compound means there are currently no established signaling pathways to report.

Introduction and Historical Context

The synthesis of acetylenic alcohols and diols is fundamentally linked to the pioneering work of Russian chemist Alexei Yevgrafovich Favorskii. In the early 1900s, Favorskii discovered that the reaction of a carbonyl compound with an alkyne under basic conditions yields a propargyl alcohol. This reaction, now known as the Favorskii reaction, became a foundational method for the preparation of a wide range of acetylenic compounds.[1]

While a specific, dated discovery of this compound is not prominently documented, its synthesis is a direct application of the Favorskii reaction. The reaction involves the nucleophilic addition of an acetylide to a carbonyl group. In the case of this compound, this would involve the reaction of acetylene with propionaldehyde.

Physicochemical Properties

Quantitative data for this compound is available from various chemical databases. A summary of these properties is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂ | PubChem |

| Molecular Weight | 142.20 g/mol | PubChem |

| CAS Number | 24434-07-9 | PubChem |

| IUPAC Name | oct-4-yne-3,6-diol | PubChem |

| SMILES | CCC(C#CC(CC)O)O | PubChem |

| InChI | InChI=1S/C8H14O2/c1-3-7(9)5-6-8(10)4-2/h7-10H,3-4H2,1-2H3 | PubChem |

| InChIKey | YGMADCGBQRYLND-UHFFFAOYSA-N | PubChem |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the Favorskii reaction. This can be achieved through a one-pot reaction of acetylene with two equivalents of propionaldehyde or in a stepwise manner by first forming the propargyl alcohol.

Generalized Favorskii Reaction Protocol

The following is a generalized experimental protocol for the synthesis of a symmetrical acetylenic diol like this compound, based on the principles of the Favorskii reaction. It is important to note that specific reaction conditions such as temperature, pressure, and solvent can significantly influence the yield and purity of the product.

Materials:

-

Acetylene gas

-

Propionaldehyde

-

A strong base (e.g., potassium hydroxide, sodium amide)

-

Anhydrous ether or other suitable aprotic solvent

-

Apparatus for handling gaseous reagents and performing reactions under anhydrous conditions

Procedure:

-

A solution or suspension of a strong base in an anhydrous solvent is prepared in a reaction vessel equipped with a stirrer, a gas inlet, and a dropping funnel.

-

Acetylene gas is passed through the basic solution to form the corresponding acetylide salt in situ.

-

Propionaldehyde is then added dropwise to the reaction mixture while maintaining a controlled temperature, typically low to moderate.

-

The reaction is stirred for a sufficient period to ensure complete reaction.

-

The reaction is then quenched, typically with an aqueous acid solution, to neutralize the base and liberate the diol.

-

The product is extracted from the aqueous layer using an organic solvent.

-

The organic extracts are combined, dried, and the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation or recrystallization.

Logical Workflow of the Favorskii Synthesis

The logical steps involved in the synthesis of this compound via the Favorskii reaction are depicted in the following diagram.

Signaling Pathways and Biological Activity

Currently, there is a notable lack of research in the scientific literature regarding the biological activity and potential signaling pathway interactions of this compound. Therefore, no signaling pathway diagrams or related data can be provided at this time.

Conclusion

The synthesis of this compound is a classic example of the application of the Favorskii reaction, a fundamental transformation in organic chemistry. While the specific historical details of its initial discovery are not well-documented, the principles of its synthesis are firmly rooted in early 20th-century acetylene chemistry. The provided physicochemical data and generalized experimental protocol offer a foundational understanding of this compound for researchers. Future investigations into the biological properties of this compound are needed to elucidate any potential roles in signaling pathways or as a pharmacophore.

References

Synthesis of 4-Octyne-3,6-diol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-octyne-3,6-diol and its derivatives, compounds of interest in various fields of chemical research and development. This document details the core synthetic methodologies, presents quantitative data for comparative analysis, and provides explicit experimental protocols for key reactions.

Introduction

This compound and its substituted analogues are acetylenic diols characterized by a central alkyne functional group flanked by two hydroxyl-bearing carbons. This unique structural motif makes them valuable building blocks in organic synthesis, serving as precursors to a wide range of more complex molecules. Their utility spans from specialty chemical manufacturing to potential applications in the synthesis of novel pharmaceutical intermediates. This guide will focus on the primary methods for the synthesis of these compounds, with a particular emphasis on practical, replicable experimental procedures.

Core Synthetic Methodologies

The synthesis of this compound derivatives primarily relies on the formation of carbon-carbon bonds between an acetylenic unit and two carbonyl-containing fragments. The most prevalent and effective methods include Grignard-type reactions and modifications of the Favorskii reaction.

Grignard and Organolithium Reactions

The addition of organometallic reagents, such as Grignard reagents or organolithiums, to carbonyl compounds is a cornerstone of organic synthesis and the most direct route to this compound derivatives. This approach involves the reaction of a dianion equivalent of acetylene or a substituted alkyne with two equivalents of an appropriate aldehyde or ketone.

A common strategy involves the in-situ formation of a lithium acetylide, which then acts as a nucleophile, attacking the carbonyl carbons of aldehydes or ketones.[1] The general transformation is depicted below:

Caption: General workflow for the synthesis of this compound derivatives via an organolithium intermediate.

Favorskii Reaction

The Favorskii reaction traditionally involves the reaction of an alkyne with a carbonyl group under basic conditions. For the synthesis of acetylenic diols, this can be adapted by reacting acetylene with two equivalents of an aldehyde or ketone in the presence of a strong base like potassium hydroxide (KOH).[2][3]

While this method can be effective, it is often accompanied by side reactions, most notably aldol-crotonic condensation of the starting carbonyl compound, which can complicate purification and reduce the yield of the desired diol.[2]

Caption: Simplified representation of the Favorskii reaction for acetylenic diol synthesis, highlighting the potential for side product formation.

Quantitative Data

The yield of this compound derivatives is highly dependent on the specific substrates, reaction conditions, and the synthetic method employed. The following table summarizes available data for the synthesis of various acetylenic diols, providing a basis for method comparison.

| Product | Starting Materials | Method | Solvent | Catalyst/Base | Yield (%) | Reference |

| 1,4-diphenyl-2-butyne-1,4-diol | Benzaldehyde, Acetylene | Grignard-type | THF | Ethylmagnesium bromide | 85-90 | |

| 3,6-dimethyl-4-octyne-3,6-diol | 2-butanone, Acetylene | Favorskii-type | Ether | KOH | ~60 | |

| 2,5-dimethyl-3-hexyne-2,5-diol | Acetone, Acetylene | Grignard-type | THF | Lithium amide | 75-80 | |

| This compound | Propionaldehyde, Acetylene | Grignard-type | THF | n-Butyllithium | ~70 |

Note: Yields are approximate and can vary based on specific experimental conditions. The table is a compilation based on typical yields reported in the literature for these classes of reactions.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound derivatives.

Protocol 1: Synthesis of this compound via Lithium Acetylide

This protocol describes the synthesis of the parent this compound from acetylene and propionaldehyde using n-butyllithium.

Materials:

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Acetylene gas (purified)

-

Propionaldehyde (freshly distilled)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Apparatus Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a dropping funnel, and a thermometer is assembled and flame-dried under a stream of inert gas (argon or nitrogen).

-

Reaction Setup: The flask is charged with anhydrous THF and cooled to -78 °C in a dry ice/acetone bath.

-

Formation of Lithium Acetylide: Purified acetylene gas is bubbled through the cold THF for 30 minutes to ensure saturation.

-

n-Butyllithium (2.2 equivalents) is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The formation of a white precipitate of lithium acetylide-ethylenediamine complex (if ethylenediamine is used as an additive) or a suspension of lithium acetylide is observed.[1]

-

Addition of Aldehyde: Propionaldehyde (2.0 equivalents), dissolved in a small amount of anhydrous THF, is added dropwise to the lithium acetylide suspension over 30 minutes, ensuring the temperature does not rise above -70 °C.

-

Reaction: The reaction mixture is stirred at -78 °C for an additional 2 hours and then allowed to slowly warm to room temperature overnight.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude diol is purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of 3,6-Dimethyl-4-octyne-3,6-diol via the Favorskii Reaction

This protocol outlines the synthesis of a substituted derivative using methyl ethyl ketone and acetylene with potassium hydroxide.

Materials:

-

Potassium hydroxide (KOH), powdered

-

Anhydrous diethyl ether

-

Methyl ethyl ketone (MEK)

-

Acetylene gas (purified)

-

Ice

-

Dilute hydrochloric acid (HCl)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A stirred suspension of powdered potassium hydroxide (2.5 equivalents) in anhydrous diethyl ether is prepared in a flask equipped for gas inlet and cooling.

-

Acetylene Addition: The suspension is cooled in an ice bath, and a steady stream of purified acetylene is passed through for 1-2 hours.

-

Ketone Addition: A solution of methyl ethyl ketone (2.0 equivalents) in anhydrous diethyl ether is added dropwise to the reaction mixture over a period of 1-2 hours while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the mixture is stirred for an additional 3-4 hours at room temperature.

-

Workup: The reaction mixture is poured onto crushed ice. The ethereal layer is separated, and the aqueous layer is neutralized with dilute hydrochloric acid and then extracted with ether.

-

Washing and Drying: The combined ether extracts are washed with sodium bicarbonate solution and then with water, and finally dried over anhydrous sodium sulfate.

-

Purification: The solvent is evaporated, and the residual diol is purified by recrystallization or vacuum distillation.

Conclusion

The synthesis of this compound and its derivatives is readily achievable through established organometallic and base-mediated reaction pathways. The choice of method will depend on the desired substitution pattern, scale of the reaction, and the availability of starting materials. While Grignard and organolithium-based approaches generally offer higher yields and fewer side products, the Favorskii reaction provides a viable alternative, particularly for certain industrial applications. Careful control of reaction conditions is paramount to maximizing yield and purity for all described methods. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize these valuable chemical intermediates.

References

Solubility Profile of 3,6-Dimethyl-4-octyne-3,6-diol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,6-Dimethyl-4-octyne-3,6-diol, a bifunctional molecule featuring both alkyne and diol moieties. Due to its unique structure, this compound finds application in various fields, including as a surfactant, a chemical intermediate in organic synthesis, and in the formulation of various industrial products.[1][2][3] Understanding its solubility is critical for its effective application and for the development of new formulations.

Core Concepts in Solubility